Estrogen-Related Receptor Alpha (ERRα, NR3B1) is an orphan nuclear receptor that shares structural homology with estrogen receptor alpha (ERα) but functions independently of estrogen binding. It acts as a master regulator of cellular energy metabolism and is implicated in cancer progression and metabolic diseases. Unlike ERα, ERRα exhibits constitutive activity and relies on coactivators like PGC-1α for full transcriptional activation. Its dysregulation contributes to tumor growth and metabolic dysfunction, making it a compelling therapeutic target for PROTAC-based degradation strategies [4] [7].
Structural and Functional Biology of ERRα
Domain Architecture: DNA-Binding Domain (DBD), Ligand-Binding Domain (LBD)
ERRα features a conserved nuclear receptor structure:
- DNA-Binding Domain (DBD): Contains two zinc fingers that recognize estrogen response elements (EREs) on DNA. The DBD enables homodimerization or heterodimerization with co-factors like PGC-1α.
- Ligand-Binding Domain (LBD): Adopts a three-layered α-helical sandwich fold. Despite its classification as an orphan receptor, the LBD harbors a small hydrophobic pocket (~200 ų) that can accommodate synthetic ligands. The AF-2 helix in the LBD recruits coactivators such as SRC-3, facilitating transcription without endogenous ligands [7].
Table 1: Key Structural Domains of ERRα
Domain | Structure | Function |
---|
DNA-Binding Domain (DBD) | Zinc finger motifs | Binds EREs; mediates dimerization |
Ligand-Binding Domain (LBD) | 12 α-helices | Recruits coactivators (e.g., PGC-1α) |
Hinge Region | Flexible linker | Nuclear localization signal |
Role in Metabolic Regulation and Oncogenic Signaling
ERRα drives mitochondrial biogenesis and energy metabolism by regulating:
- Oxidative Phosphorylation (OXPHOS): Upregulates ATP5A1, COX5B, and CYCS genes.
- Fatty Acid Oxidation (FAO): Directs transcription of CPT1A and ACADM.In breast cancer, ERRα enhances tumor growth by:
- Activating hypoxia-inducible factor 1α (HIF-1α) pathways under low-oxygen conditions.
- Promoting glycolysis via LDHA and PDK4 upregulation, supporting ATP production in tumors [4] [7].
Cross-Talk with ERα and Other Nuclear Receptors
ERRα and ERα exhibit antagonistic crosstalk:
- Transcriptional Interference: ERRα competes with ERα for ERE binding sites, repressing ERα-targeted genes like TFF1.
- Coactivator Competition: Both receptors recruit PGC-1α and SRC-3, limiting availability for ERα-mediated transcription.Additionally, ERRα synergizes with:
- PPARγ: Co-regulates genes involved in lipid storage.
- HNF4α: Modulates gluconeogenic enzymes in the liver [4] [7].
Table 2: Nuclear Receptor Crosstalk Involving ERRα
Interacting Receptor | Biological Outcome | Pathway Affected |
---|
ERα | Antagonism | Breast cancer growth suppression |
PPARγ | Synergy | Adipogenesis, lipid metabolism |
HNF4α | Synergy | Hepatic glucose production |
Pathophysiological Implications of ERRα Dysregulation
ERRα in Breast Cancer Progression and Metastasis
ERRα is overexpressed in 50–70% of ERα-positive breast cancers and correlates with:
- Poor Prognosis: High ERRα levels predict reduced overall survival (HR = 2.1, p < 0.01).
- Therapeutic Resistance: Attenuates tamoxifen response by sustaining MAPK and PI3K signaling.
- Metastasis: Drives epithelial-mesenchymal transition (EMT) through SNAI1 and ZEB1 upregulation [4] [6].PROTAC degraders like PROTAC ERRα Degrader-1 (MedChemExpress #2306388-84-9) suppress metastasis in xenograft models by reducing ERRα protein levels by >80% [3].
ERRα as a Therapeutic Target in Metabolic Disorders
In metabolic dysfunction-associated steatotic liver disease (MASLD), ERRα:
- Promotes Hepatic Lipogenesis: Upregulates FASN, ACC, and SCD1, increasing triglyceride accumulation.
- Disrupts Glucose Homeostasis: Suppresses insulin-induced GLUT4 expression.Preclinical studies show that ERRα inverse agonists (e.g., ERR-PA) reduce liver steatosis by 40% in murine models. PROTACs targeting ERRα offer advantages over inhibitors by ensuring complete protein removal, thus blocking scaffold functions in metabolic pathways [4] [7].